molecular formula C15H17N7OS B11526155 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine

4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine

Cat. No.: B11526155
M. Wt: 343.4 g/mol
InChI Key: VPCOSQVCVBCXDC-UHFFFAOYSA-N
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Description

4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of benzodiazole, morpholine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodiazole Moiety: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.

    Attachment of Sulfanyl Group: The benzodiazole is then reacted with a suitable thiol to introduce the sulfanyl group.

    Formation of Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

    Coupling Reactions: The final step involves coupling the benzodiazole-sulfanyl intermediate with the triazine-morpholine intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can introduce various functional groups.

Scientific Research Applications

4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, modulating their activity. The triazine ring can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZONITRILE
  • 4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZOIC ACID

Uniqueness

4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of both benzodiazole and triazine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H17N7OS

Molecular Weight

343.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H17N7OS/c16-13-19-12(20-14(21-13)22-5-7-23-8-6-22)9-24-15-17-10-3-1-2-4-11(10)18-15/h1-4H,5-9H2,(H,17,18)(H2,16,19,20,21)

InChI Key

VPCOSQVCVBCXDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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